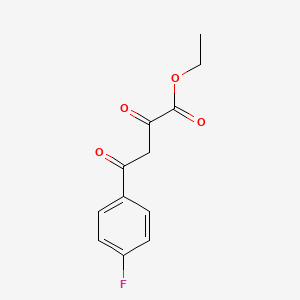

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLZSYCLOPEBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344400 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31686-94-9 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

CAS Number: 31686-94-9

This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a key chemical intermediate with significant applications in organic synthesis and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a synthetic organic compound characterized by a complex structure that includes an ethyl ester, a β-diketone system, and a fluorophenyl group.[1] This unique combination of functional groups imparts significant reactivity and makes it a versatile building block in synthetic chemistry.[1][2] The presence of the fluorine atom provides distinct electronic properties that can enhance the stability, lipophilicity, and biological activity of derivative compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₁FO₄ | [1][3][4] |

| Molecular Weight | 238.21 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Appearance | Light yellow to yellow solid | [4] |

| Boiling Point (Predicted) | 360.9 ± 22.0 °C | [4] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 6.00 ± 0.25 | [4] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water. | [2] |

| Storage Conditions | Store under an inert atmosphere (nitrogen or argon) at 2-8°C. | [4][5] |

| Canonical SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | [3] |

| InChI Key | LVLZSYCLOPEBSR-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following data has been reported.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data Highlights | Source(s) |

| ¹³C NMR | Data available from SpectraBase. | [3] |

| GC-MS | Library: Main library; Top Peaks (m/z): 165, 123, 69. | [3] |

| Infrared (IR) | Vapor Phase IR Spectra available from SpectraBase. | [3] |

| ¹H NMR (enol tautomer) | (400 MHz, CDCl₃): δ 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, H₃, H₅), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, H₂, H₆). | [6] |

| IR (enol tautomer, KBr) | 3107, 2995, 2971, 2908, 1732, 1600, 1509 cm⁻¹. | [6] |

Note: The ¹H NMR and specific IR data correspond to the enol tautomer, Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate, synthesized in the cited study.[6]

Synthesis and Experimental Protocols

This compound and its derivatives are typically synthesized via a Claisen condensation reaction.

Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates [6]

This protocol describes a general method for synthesizing various ethyl 2,4-dioxo-4-arylbutanoates, including the 4-fluoro derivative.

-

Materials:

-

Appropriate substituted acetophenone (e.g., 4'-fluoroacetophenone)

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Dry ethanol

-

Sulfuric acid

-

Dichloromethane

-

Sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve sodium ethoxide in dry ethanol in a suitable reaction vessel.

-

Add the substituted acetophenone and diethyl oxalate to the solution.

-

Stir the reaction mixture overnight at room temperature.

-

Following the overnight stirring, heat the mixture at 80°C for 30 minutes.

-

Cool the reaction mixture and acidify to a pH of 2 using sulfuric acid.

-

Extract the product into dichloromethane.

-

Dry the organic phase over anhydrous Na₂SO₄.

-

Evaporate the solvent under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

-

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] Its bifunctional nature, with both ester and diketone groups, allows for diverse chemical transformations.[2]

Src Kinase Inhibition: One notable application is in the development of kinase inhibitors. A study synthesized a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives and evaluated their activity against Src Kinase, an enzyme implicated in cancer progression.[6] The derivative with a 4-fluoro substituent, this compound, demonstrated moderate inhibitory activity compared to the reference drug, staurosporine.[6] The fluorophenyl group is thought to enhance binding affinity and specificity towards molecular targets.[1]

Caption: Logical relationship in the evaluation of the compound as a potential Src Kinase inhibitor.

Safety and Handling

This compound is classified as an irritant.[2] Appropriate safety precautions must be observed during handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures:

-

Avoid contact with skin and eyes.[2]

-

In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

-

Wear suitable protective clothing, gloves, and eye/face protection.[2]

-

Handle in a well-ventilated area.

-

Ensure an accessible safety shower and eye wash station are nearby.[7]

-

References

- 1. This compound | 31686-94-9 | Benchchem [benchchem.com]

- 2. Ethyl 2,4-dioxopentanoate | Research Chemical [benchchem.com]

- 3. This compound | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 31686-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. hurawalhi.com [hurawalhi.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 7. chemscene.com [chemscene.com]

A Comprehensive Technical Guide to the Molecular Structure and Properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Abstract: Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a synthetic organic compound that holds significant interest for researchers in medicinal chemistry and drug development. Its molecular architecture, characterized by a reactive β-dicarbonyl system, a strategically placed fluorophenyl moiety, and a versatile ethyl ester group, makes it a valuable scaffold and synthetic intermediate. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and tautomeric nature. We will explore a validated synthetic protocol, explaining the mechanistic rationale behind each step, and detail the analytical workflows required for its comprehensive characterization. Furthermore, this document contextualizes the compound's relevance by examining its role as a foundational structure for developing potent enzyme inhibitors, particularly in the fields of oncology and virology. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough technical understanding of this compound.

Core Molecular Identity and Physicochemical Profile

The unique reactivity and biological potential of this compound stem from its precise atomic arrangement and resulting chemical properties. A summary of its core identifiers and properties is essential for any laboratory or computational work.

Nomenclature and Chemical Identifiers

A consistent and unambiguous identification is critical for regulatory, procurement, and research documentation purposes.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 31686-94-9 | [1][2] |

| Molecular Formula | C₁₂H₁₁FO₄ | [1][2][3][4] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | [1] |

| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

These properties govern the compound's behavior in various chemical and biological systems, influencing everything from reaction conditions to bioavailability.

| Property | Value | Significance | Source |

| Molecular Weight | 238.21 g/mol | Foundational for stoichiometric calculations in synthesis. | [1][2][3] |

| Appearance | Light yellow to yellow solid | Basic quality control parameter. | [2] |

| Predicted Boiling Point | 360.9 ± 22.0 °C | Indicates low volatility; relevant for high-temp reactions. | [2] |

| Predicted Density | 1.241 ± 0.06 g/cm³ | Useful for solvent selection and reaction setup. | [2] |

| logP (Octanol-Water) | 2.59 | Suggests moderate lipophilicity, a key factor in cell membrane permeability. | [3] |

| Polar Surface Area | 60.4 Ų | Influences solubility and transport characteristics. | [1][3] |

| Storage Conditions | Store at 2-8°C under inert gas | Necessary to prevent degradation over time. | [2] |

Deep Dive into the Molecular Architecture

The structure of this compound is a composite of three key functional regions, each contributing distinct chemical characteristics.

The β-Dicarbonyl System: A Hub of Reactivity

The core of the molecule is the butanoate chain featuring two carbonyl groups at positions 2 and 4, creating a β-diketone system.[3] This arrangement results in unusually acidic α-protons on the central methylene group (C3). Deprotonation at this site by a base generates a stabilized enolate, which is a potent nucleophile, making this compound an excellent building block for forming new carbon-carbon bonds.

Keto-Enol Tautomerism

A defining characteristic of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and a conjugated π-system, often making it a significant or even dominant species in solution. This equilibrium is crucial as it dictates the compound's reactivity and its spectroscopic signature.

Caption: Keto-enol tautomerism in the β-dicarbonyl system.

The 4-Fluorophenyl Moiety: The Bioactive Anchor

The substituent at the 4-position of the butanoate chain is a 4-fluorophenyl group. The fluorine atom exerts a powerful influence on the molecule's properties:

-

Electronic Effects: As a highly electronegative atom, fluorine acts as an inductive electron-withdrawing group, which can modulate the acidity of the β-dicarbonyl system.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position, which can enhance the pharmacokinetic profile of a drug candidate.

-

Target Binding: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions, potentially increasing the binding affinity and specificity of the molecule to its biological target.[3]

The Ethyl Ester Group: A Synthetic Handle

The ethyl ester at the C1 position provides chemical stability and is a versatile functional group. It can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives, offering a convenient point for synthetic elaboration to build more complex molecules.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this class of compounds is the Claisen condensation . This reaction involves the coupling of an ester (diethyl oxalate) and a ketone (4'-fluoroacetophenone) in the presence of a strong base.

Detailed Experimental Protocol

Causality: The following protocol is based on established methods for synthesizing 4-aryl-2,4-dioxobutanoates.[5] The choice of a strong base like sodium ethoxide is critical to deprotonate the α-carbon of the acetophenone, initiating the condensation. The subsequent acidification step is necessary to protonate the resulting enolate, yielding the final neutral product.

-

Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 4'-fluoroacetophenone (1.0 equivalent) dropwise at room temperature.

-

Rationale: Sodium ethoxide serves as the strong base required to generate the nucleophilic enolate from 4'-fluoroacetophenone. Absolute ethanol is used as the solvent to prevent side reactions involving water.

-

-

Nucleophilic Addition: Add diethyl oxalate (1.1 equivalents) to the mixture.

-

Rationale: Diethyl oxalate provides the electrophilic carbonyl carbon that the acetophenone enolate will attack.

-

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Rationale: Allowing the reaction to proceed overnight ensures maximum conversion of the starting materials to the intermediate product.

-

-

Workup: Acidify the reaction mixture to a pH of ~2 using dilute sulfuric acid.

-

Rationale: Acidification quenches the reaction and protonates the intermediate salt to form the neutral β-dicarbonyl product.

-

-

Extraction: Extract the product into dichloromethane (3x volumes). Combine the organic layers and dry over anhydrous sodium sulfate.

-

Rationale: Dichloromethane is an effective organic solvent for extracting the moderately lipophilic product from the aqueous phase. Anhydrous sodium sulfate removes residual water.

-

-

Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude product from ethanol to yield pure this compound.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds, removing unreacted starting materials and byproducts.

-

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of the title compound.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in scientific research. A multi-technique approach provides a self-validating system of characterization.

Rationale for Method Selection

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for elucidating the precise carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared Spectroscopy (FTIR): IR spectroscopy is used to confirm the presence of key functional groups, particularly the multiple carbonyls.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the molecular formula.

Predicted Spectroscopic Signatures

-

¹H NMR: Key expected signals include a triplet and quartet for the ethyl group, a singlet for the methylene protons (C3), and multiplets in the aromatic region for the fluorophenyl group. The presence of the enol tautomer would be indicated by the appearance of a vinyl proton signal (~7.0 ppm) and the disappearance of the methylene singlet.[5]

-

FTIR: Characteristic absorption bands would be expected around 1730 cm⁻¹ (ester C=O stretch) and 1685 cm⁻¹ (ketone C=O stretch). Aromatic C=C and C-F stretching bands would also be present.[5]

-

HRMS: The analysis should confirm the exact mass corresponding to the molecular formula C₁₂H₁₁FO₄.

Characterization Logic Diagram

Caption: Logical workflow for the purification and structural validation.

Significance in Drug Discovery

The this compound structure is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry. The β-dicarbonyl moiety is a known metal chelator and can participate in key binding interactions with enzyme active sites.

Scaffold for Kinase and Polymerase Inhibitors

This molecular framework is a key component in the design of various enzyme inhibitors. Research has shown that derivatives of 4-aryl-2,4-dioxobutanoates can exhibit potent inhibitory activity against critical therapeutic targets.

-

Src Kinase Inhibitors: Compounds with this core structure have been synthesized and evaluated for their ability to inhibit Src Kinase, a protein involved in cancer cell proliferation and metastasis.[5]

-

Influenza Endonuclease Inhibitors: The related 4-substituted 2,4-dioxobutanoic acid scaffold is known to be highly effective at inhibiting the endonuclease activity of the influenza virus polymerase, a crucial step in viral replication.[6]

Logical Pathway from Scaffold to Target

Caption: Role of the core scaffold in developing targeted therapeutics.

Conclusion

This compound is a molecule of significant scientific value, defined by the interplay of its β-dicarbonyl core, bio-functional fluorophenyl group, and synthetically useful ethyl ester. Its keto-enol tautomerism governs its reactivity, while its structural motifs make it an ideal starting point for the synthesis of targeted enzyme inhibitors. A thorough understanding of its synthesis, characterization, and chemical properties, as detailed in this guide, is fundamental for any researcher aiming to leverage this potent scaffold in the pursuit of novel therapeutics.

References

- 1. This compound | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31686-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 31686-94-9 | Benchchem [benchchem.com]

- 4. This compound | 31686-94-9 [chemicalbook.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Introduction

This compound is a synthetic organic compound that has garnered attention in medicinal chemistry and drug development.[1] Its structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, makes it a subject of research for potential biological activities.[1] The presence of a fluorine atom can significantly influence the compound's lipophilicity, stability, and interaction with biological targets compared to non-fluorinated analogs.[1] This guide provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its synthesis, and its potential biological activities.

Chemical and Physical Properties

The properties of this compound have been determined through both experimental measurements and computational predictions. This data is crucial for its application in research and development.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 31686-94-9 | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₁₁FO₄ | [2][3][4] |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)F | [2] |

| InChI | InChI=1S/C12H11FO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3 | [2] |

| InChIKey | LVLZSYCLOPEBSR-UHFFFAOYSA-N | [1][2] |

| Synonyms | Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate, Ethyl 3-(4-fluorobenzoyl)pyruvate, 4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester | [1][5] |

Table 2: Physicochemical Properties

| Property | Value | Type | Reference |

| Molecular Weight | 238.21 g/mol | [1][2][3][4] | |

| Appearance | Light yellow to yellow solid | Experimental | [3][5] |

| Melting Point | 46-48 °C | Experimental | [6] |

| Boiling Point | 360.9 ± 22.0 °C | Predicted | [3] |

| Density | 1.241 ± 0.06 g/cm³ | Predicted | [3] |

| pKa | 6.00 ± 0.25 | Predicted | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3] |

Table 3: Computed Properties

| Property | Value | Reference |

| XLogP3-AA | 2 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Exact Mass | 238.06413699 Da | [2] |

| Topological Polar Surface Area | 60.4 Ų | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections describe the synthesis and a biological evaluation protocol for this compound.

Synthesis of this compound

A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates involves a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.[6]

Reagents:

-

Diethyl oxalate

-

4-Fluoroacetophenone

-

Sodium metal

-

Dried ethanol

-

Sulfuric acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Preparation of Sodium Ethoxide (NaOEt): A solution of sodium ethoxide is freshly prepared by dissolving sodium metal (10 mmol) in dried ethanol (10 mL).[6]

-

Reaction Mixture: A mixture of diethyl oxalate (10 mmol) and 4-fluoroacetophenone (10 mmol) is added dropwise to the stirred NaOEt solution.[6]

-

Reaction Conditions: The mixture is stirred overnight at room temperature, followed by heating at 80 °C for 30 minutes.[6]

-

Acidification and Extraction: After cooling, the reaction mixture is acidified to a pH of 2 with sulfuric acid and then extracted with dichloromethane.[6]

-

Drying and Evaporation: The combined organic phase is dried over anhydrous Na₂SO₄, and the solvent is removed under vacuum.[6]

-

Purification: The crude product is purified by recrystallization from ethanol to yield pure this compound.[6]

Src Kinase Inhibition Assay

The compound has been evaluated for its potential as a Src kinase inhibitor.[6]

Procedure:

-

Plate Preparation: A 96-well streptavidin plate is coated with a biotinylated peptide substrate.

-

Kinase Reaction: The compound (inhibitor), Src kinase enzyme, and ATP are added to the wells. The reaction is incubated for 30 minutes at room temperature.[6]

-

Stopping the Reaction: The kinase reaction is terminated by adding a 50mM EDTA solution.[6]

-

Detection:

-

The reaction solution is transferred to the streptavidin plate and incubated for 60 minutes.[6]

-

The plate is washed, and a phosphotyrosine-specific antibody (P-Tyr-100) conjugated to a reporter enzyme is added and incubated for another 60 minutes.[6]

-

After a final wash, a substrate for the reporter enzyme is added, and the resulting signal (e.g., color or fluorescence) is measured. The signal intensity is inversely proportional to the inhibitory activity of the compound.

-

Biological Activity

Preliminary research indicates that this compound and its analogs exhibit various biological activities.[1][6]

Src Kinase Inhibition

Studies have investigated derivatives of ethyl 2,4-dioxo-4-arylbutanoate as inhibitors of Src kinase.[6] Src is a non-receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, survival, and migration. Its overexpression or hyperactivity is implicated in the development and progression of many human cancers. By inhibiting Src kinase, a compound can block the phosphorylation of downstream target proteins, thereby disrupting these oncogenic signaling pathways. The 4-fluoro substituted compound showed moderate activity in these assays.[6]

References

- 1. This compound | 31686-94-9 | Benchchem [benchchem.com]

- 2. This compound | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 31686-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 31686-94-9 [chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

An In-depth Technical Guide to the Mechanism of Action of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a synthetic organic compound, has been identified as a modulator of key biological pathways. This technical guide provides a comprehensive overview of its primary mechanism of action as a Src kinase inhibitor. The document details the quantitative inhibitory data, the experimental protocols for its synthesis and biological evaluation, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development exploring the therapeutic potential of this compound and its derivatives.

Introduction

This compound is a small molecule belonging to the class of arylbutanoate derivatives. Its chemical structure, featuring a fluorophenyl group attached to a dioxobutanoate moiety, has prompted investigation into its biological activities. The presence of the fluorine atom can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.

The primary reported mechanism of action for this compound is the inhibition of Src family kinases (SFKs). SFKs are a group of non-receptor tyrosine kinases that are critical regulators of a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis. Dysregulation of Src kinase activity is frequently implicated in the progression of various human cancers, making it a significant target for therapeutic intervention. By inhibiting Src kinase, this compound presents a potential avenue for anticancer drug development.

This guide will provide an in-depth analysis of the available scientific data on the mechanism of action of this compound, with a focus on its role as a Src kinase inhibitor.

Core Mechanism of Action: Src Kinase Inhibition

The principal molecular mechanism of action identified for this compound is the inhibition of Src kinase. Src is a proto-oncogene that plays a pivotal role in signal transduction pathways that govern cell growth and proliferation. In many types of cancer, Src kinase is overexpressed or constitutively active, leading to uncontrolled cell division and metastasis.

This compound has been evaluated for its ability to inhibit Src kinase activity in a cell-free in vitro assay. This inhibitory action suggests that the compound may interfere with the ATP-binding site of the kinase, preventing the phosphorylation of its downstream substrates. By blocking the catalytic activity of Src kinase, the compound can disrupt the signaling cascades that promote tumorigenesis.

Quantitative Data for Src Kinase Inhibition

The inhibitory potency of this compound against Src kinase has been quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The available data is summarized in the table below.

| Compound | Target | IC50 (µM) | Reference |

| This compound | Src Kinase | 80.3 | Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325 (2015) |

This data indicates that this compound is a moderate inhibitor of Src kinase.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the in vitro assay used to determine its Src kinase inhibitory activity, based on the published literature.

Synthesis of this compound

The synthesis of this compound is achieved through a Claisen condensation reaction between a substituted acetophenone and diethyl oxalate.

Materials:

-

4'-fluoroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, a mixture of 4'-fluoroacetophenone and diethyl oxalate is added dropwise at room temperature.

-

The reaction mixture is stirred for a specified period to allow for the condensation reaction to proceed.

-

After the reaction is complete, the mixture is acidified with dilute hydrochloric acid to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Caption: Synthetic workflow for this compound.

In Vitro Src Kinase Inhibition Assay

The Src kinase inhibitory activity of this compound was determined using a bioluminescence-based kinase assay.

Materials:

-

Recombinant human Src kinase

-

Src-specific peptide substrate (e.g., KVEKIGEGTYGVVYK)

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compound (this compound) dissolved in DMSO

-

Staurosporine (as a positive control)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Kinase Reaction: The kinase reaction is performed in a 96-well plate. Each well contains the Src kinase, the peptide substrate, and the test compound at various concentrations in the assay buffer.

-

Initiation: The reaction is initiated by the addition of ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Termination and ADP Detection: The ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP.

-

ATP Generation and Luminescence: The Kinase Detection Reagent is then added, which contains an enzyme that converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

-

Measurement: The luminescence is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

-

Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Experimental workflow for the in vitro Src kinase inhibition assay.

Signaling Pathway Context

Src kinase is a central node in numerous signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The inhibition of Src by this compound would be expected to impact these downstream pathways.

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Conclusion

The available evidence strongly indicates that the primary mechanism of action for this compound is the moderate inhibition of Src kinase. This activity provides a rationale for its potential development as an anticancer agent. This technical guide has summarized the key quantitative data and provided detailed experimental protocols to facilitate further research in this area. Future studies should focus on confirming this mechanism in cellular models, exploring the structure-activity relationship of related compounds to improve potency and selectivity, and conducting in vivo efficacy studies.

Unveiling the Biological Potential of Fluorinated Dioxobutanoate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, often leading to enhanced potency, metabolic stability, and target affinity. Within this landscape, fluorinated dioxobutanoate esters are emerging as a class of compounds with significant, yet underexplored, biological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these esters, detailing available quantitative data, experimental methodologies, and the underlying mechanistic principles that govern their effects.

Core Concepts: The Fluorine Advantage in a Dioxo Ester Scaffold

The unique physicochemical properties of fluorine are central to the biological activities observed in fluorinated dioxobutanoate esters. The high electronegativity of fluorine atoms significantly influences the electron distribution within the molecule. In the dioxobutanoate scaffold, this electronic pull enhances the electrophilicity of the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack. This heightened reactivity is a key factor in their ability to interact with biological macromolecules, particularly as inhibitors of various enzymes.

Furthermore, the substitution of hydrogen with fluorine can improve the metabolic stability of these esters by blocking sites susceptible to oxidative metabolism. This can lead to a longer biological half-life and improved pharmacokinetic profiles, crucial attributes for therapeutic candidates.

Biological Activities of Fluorinated Dioxobutanoate Esters and Their Derivatives

While direct biological data on fluorinated dioxobutanoate esters is still emerging, studies on closely related derivatives provide strong evidence of their potential across several therapeutic areas, including antimicrobial, antioxidant, and enzyme-inhibitory activities.

Enzyme Inhibition

The primary mechanism by which fluorinated ketones and related structures, including dioxobutanoate esters, are thought to exert their biological effects is through enzyme inhibition. The electrophilic carbonyl groups can form stable adducts with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This often mimics the transition state of the natural substrate, leading to potent and often irreversible inhibition.

Table 1: Inhibition of Various Enzymes by Fluorinated Ketones (for contextual understanding)

| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |

| 6,6-dimethyl-1,1,1-trifluoro-2-heptanone | Acetylcholinesterase | 16 x 10⁻⁹ M[1] |

| 3,3-difluoro-6,6-dimethyl-2-heptanone | Acetylcholinesterase | 1.6 x 10⁻⁹ M[1] |

| 2-Benzyl-4-oxo-5,5,5-trifluoropentanoic acid | Carboxypeptidase A | 2 x 10⁻⁷ M[1] |

| Pepstatin analogue with difluorostatone | Pepsin | 6 x 10⁻¹¹ M[1] |

Note: This table provides context on the potency of fluorinated ketones as enzyme inhibitors. Direct Ki values for fluorinated dioxobutanoate esters are not yet widely reported in the literature.

Derivatives of ethyl 4,4,4-trifluoro-3-oxobutanoate have been investigated for their potential as Angiotensin-Converting Enzyme (ACE) inhibitors, suggesting a role in cardiovascular disease research.[2]

Antimicrobial and Antifungal Activity

Derivatives of fluorinated dioxobutanoate esters have shown promise as antimicrobial and antifungal agents. For instance, ethyl 2-chloro-4,4,4-trifluoroacetoacetate derivatives have demonstrated potential antimicrobial and antifungal properties. While specific minimum inhibitory concentration (MIC) values for fluorinated dioxobutanoate esters are not extensively documented, related fluorinated compounds have been shown to possess antimicrobial activity.

Cytotoxic Activity

The potential of fluorinated compounds in oncology is an active area of research. Some studies suggest that derivatives of ethyl 2-chloro-4,4,4-trifluoroacetoacetate may exhibit cytotoxic effects against certain cancer cell lines. This indicates that the fluorinated dioxobutanoate scaffold could be a valuable starting point for the design of novel anticancer agents.

Antioxidant Activity

Recent studies on ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives, synthesized from a fluorinated dioxobutanoate ester, have revealed excellent antioxidant activity.[2] Seven novel compounds in this class showed inhibition values in the range of 67.83% to 95.77% at a concentration of 2 µM in an antioxidant assay.[2]

Table 2: Antioxidant Activity of Ethyl-4,4,4-trifluoro-3-hydrazonobutanoate Derivatives

| Compound | Antioxidant Inhibition (%) at 2 µM |

| Derivative 1 | 67.83 ± 0.001[2] |

| Derivative 2 | 75.45 ± 0.02[2] |

| Derivative 3 | 82.11 ± 0.01[2] |

| Derivative 4 | 88.93 ± 0.03[2] |

| Derivative 5 | 91.54 ± 0.04[2] |

| Derivative 6 | 93.28 ± 0.02[2] |

| Derivative 7 | 95.77 ± 0.05[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of the biological activity of fluorinated dioxobutanoate esters. Below are generalized methodologies for key assays.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory activity of a compound against a target enzyme, which can be adapted for fluorinated dioxobutanoate esters.

Materials:

-

Purified target enzyme

-

Substrate specific to the enzyme

-

Fluorinated dioxobutanoate ester (test inhibitor)

-

Assay buffer (optimized for pH and ionic strength for the specific enzyme)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor to be tested.

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test inhibitor. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.

-

Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Fluorinated dioxobutanoate ester (test compound)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Inoculum: Grow the microorganism in the appropriate broth to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well.

-

Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with fetal bovine serum)

-

Fluorinated dioxobutanoate ester (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of enzyme inhibition by a fluorinated dioxobutanoate ester.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: Rationale for the drug development potential of these esters.

Future Directions

The field of fluorinated dioxobutanoate esters holds considerable promise for the discovery of novel therapeutic agents. Future research should focus on:

-

Systematic Screening: Conducting broad screening of a library of fluorinated dioxobutanoate esters against a diverse panel of enzymes, microbial strains, and cancer cell lines to identify lead compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to understand the relationship between the chemical structure of these esters and their biological activity, which will guide the design of more potent and selective analogs.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects, including the identification of specific enzyme targets and signaling pathways.

-

In Vivo Studies: Evaluating the efficacy and safety of promising lead compounds in preclinical animal models to assess their therapeutic potential.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The unique properties of fluorinated dioxobutanoate esters make them an exciting class of molecules with the potential to address unmet medical needs. Continued investigation into their biological activities is warranted and is anticipated to yield significant advances in medicinal chemistry.

References

Spectroscopic Profile of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS No: 31686-94-9), a synthetic organic compound with potential applications in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The structural integrity and purity of this compound are established through a combination of spectroscopic methods. The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses are summarized below.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 - 7.80 | Multiplet | 4H | Aromatic protons (C₆H₄F) |

| 4.39 (q, J = 7.2 Hz) | Quartet | 2H | -OCH₂CH₃ |

| 1.40 (t, J = 7.2 Hz) | Triplet | 3H | -OCH₂CH₃ |

| Note: Predicted values based on related structures. The methylene protons of the butanoate chain are not explicitly assigned but are expected to appear in the aliphatic region. |

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Ester Carbonyl (C=O) |

| Note: Predicted value. Other peaks for the aromatic and aliphatic carbons are expected but have not been explicitly reported in available literature. |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1200 | Strong | C-F stretch |

| Note: Expected characteristic absorption bands based on the functional groups present in the molecule. |

Table 4: Mass Spectrometry (MS) Data

| m/z | Ion Type | Source |

| 239.0717 | [M+H]⁺ (Found) | High-Resolution Mass Spectrometry (HRMS)[1] |

| 239.0720 | [M+H]⁺ (Calculated) | High-Resolution Mass Spectrometry (HRMS)[1] |

| 165 | Fragment Ion | Gas Chromatography-Mass Spectrometry (GC-MS)[2] |

| 123 | Fragment Ion | Gas Chromatography-Mass Spectrometry (GC-MS)[2] |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS). A certificate of analysis for this compound has confirmed a purity of ≥97.0% by NMR.[3]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Analysis: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: For High-Resolution Mass Spectrometry (HRMS), the sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted.

-

Analysis: The solution is introduced into the mass spectrometer, often using an electrospray ionization (ESI) source. The instrument is operated in positive ion mode to detect the [M+H]⁺ ion. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron impact) and detection.

Visualizing the Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

References

An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a β-dicarbonyl compound of significant interest in medicinal chemistry, largely due to its structural motifs that are pertinent to drug design. A critical aspect of its chemical behavior is keto-enol tautomerism, a phenomenon that dictates its reactivity, physicochemical properties, and ultimately, its biological activity.[1][2][3] This in-depth technical guide provides a comprehensive exploration of the keto-enol tautomerism of this molecule. We will delve into the structural factors governing the tautomeric equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and leverage the tautomeric properties of this compound and related compounds in their work.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the interconversion of constitutional isomers, typically through the migration of a proton, is a fundamental concept in organic chemistry with profound implications in drug development.[1][2][3] For many pharmaceutical compounds, the existence of multiple tautomeric forms presents a significant challenge, as each tautomer can exhibit distinct biological activities, metabolic pathways, and toxicological profiles.[1][2][3] Therefore, a thorough understanding and control of the tautomeric equilibrium are paramount for the synthesis of pure, potent, and safe medicinal agents.[1][2]

This compound, a β-ketoester, is a prime example of a molecule where keto-enol tautomerism plays a pivotal role. Its structure allows for the existence of a dynamic equilibrium between the diketo form and two possible enol forms. The relative populations of these tautomers are highly sensitive to the surrounding chemical environment, including solvent polarity and pH.

The Tautomeric Landscape of this compound

Like other β-dicarbonyl compounds, this compound can exist in three tautomeric forms: one diketo form and two enol forms. The enol forms are stabilized by the formation of an intramolecular hydrogen bond, which creates a pseudo-six-membered ring. This intramolecular hydrogen bonding is a key factor in favoring the enol tautomer.[4]

References

Navigating the Chemical Landscape of a Promising Kinase Inhibitor: A Technical Guide to the Solubility and Stability of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

For Immediate Release

[CITY, STATE] – [DATE] – This technical guide offers an in-depth analysis of the physicochemical properties of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a compound of significant interest in drug discovery, particularly as a potential Src kinase inhibitor. Geared towards researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's solubility and stability, crucial parameters for its formulation and therapeutic application.

This compound, with the molecular formula C₁₂H₁₁FO₄, is a member of the aryl-β-keto ester class of compounds.[1][2][3] Its structure, featuring a β-dicarbonyl moiety, makes it susceptible to keto-enol tautomerism, a key factor influencing its stability and reactivity.[4][5][6] The presence of a 4-fluorophenyl group can also impact its biological activity and pharmacokinetic profile.[3]

This guide presents a compilation of predicted and experimentally derived data, alongside standardized experimental protocols for determining the solubility and stability of this and similar compounds. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, representative data and methodologies are provided to guide researchers in their investigations.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FO₄ | [1][2] |

| Molecular Weight | 238.21 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted Boiling Point | 360.9 ± 22.0 °C | [2] |

| Predicted Density | 1.241 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 6.00 ± 0.25 | [2] |

Solubility Profile

Representative Solubility Data (Hypothetical)

The following table presents hypothetical solubility data for this compound in various solvents at ambient temperature, for illustrative purposes. Actual values must be determined experimentally.

| Solvent | Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 10 - 20 |

| Methanol | Polar Protic | 15 - 25 |

| Acetone | Polar Aprotic | > 50 |

| Acetonitrile | Polar Aprotic | > 50 |

| Dichloromethane | Non-polar | > 50 |

| Ethyl Acetate | Moderately Polar | > 50 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 |

Stability Characteristics

The stability of a drug substance is paramount to ensure its safety and efficacy throughout its shelf life. The primary sources of instability for this compound are its keto-enol tautomerism and susceptibility to hydrolysis.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. This equilibrium is highly dependent on the solvent environment. In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. Conversely, polar solvents can disrupt this hydrogen bond, shifting the equilibrium towards the more polar keto form.[7] The ratio of these tautomers can significantly affect the compound's reactivity and analytical profile.

Caption: Keto-enol tautomeric equilibrium of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways. Based on the structure of this compound, the following degradation pathways are anticipated under stress conditions:

-

Hydrolysis: The ester functional group is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid and ethanol.

-

Oxidation: The dicarbonyl moiety may be susceptible to oxidative cleavage.

-

Photodegradation: The aromatic ring and conjugated system may absorb UV light, leading to photodegradation.

-

Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Representative Stability Data (Hypothetical)

This table illustrates the expected outcomes of a forced degradation study. The extent of degradation is indicative and should be confirmed experimentally.

| Condition | Stressor | Expected Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, 60°C | 4-(4-fluorophenyl)-2,4-dioxobutanoic acid, Ethanol |

| Basic Hydrolysis | 0.1 M NaOH, RT | 4-(4-fluorophenyl)-2,4-dioxobutanoic acid, Ethanol |

| Oxidation | 3% H₂O₂, RT | Oxidative cleavage products |

| Photodegradation | UV/Vis light | Photodegradation products |

| Thermal Degradation | 80°C | Hydrolysis and other degradation products |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline standardized protocols for determining solubility and stability.

Protocol for Quantitative Solubility Determination

Caption: Experimental workflow for quantitative solubility determination.

Protocol for Stability and Forced Degradation Studies

Caption: Workflow for stability and forced degradation studies.

Protocol for Determining Keto-Enol Ratio by ¹H NMR Spectroscopy

The ratio of keto and enol tautomers can be quantified by ¹H NMR spectroscopy due to the distinct chemical shifts of the protons in each form.

Caption: Protocol for determining the keto-enol tautomer ratio by ¹H NMR.

Mechanism of Action: Src Kinase Inhibition

This compound and its derivatives have been identified as potential inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[8] Overactivity of Src is implicated in various cancers, making it an attractive therapeutic target.

Caption: Simplified Src kinase signaling pathway and the inhibitory action of this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains to be fully elucidated in the public domain, the provided protocols and theoretical considerations offer a robust framework for researchers to conduct their own investigations. A thorough characterization of these properties is indispensable for the successful development of this promising compound into a viable therapeutic agent.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. Researchers must determine these values experimentally for this compound.

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 4. Ethyl pyruvate | C5H8O3 | CID 12041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]

- 7. forced degradation products: Topics by Science.gov [science.gov]

- 8. benchchem.com [benchchem.com]

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate synonyms and alternative names.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate is a keto ester of significant interest in medicinal chemistry and drug development. Its structure, featuring a fluorinated phenyl ring and a β-dicarbonyl moiety, makes it a valuable scaffold for the synthesis of various heterocyclic compounds and a candidate for biological screening. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and its role as a Src kinase inhibitor.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for research and development. This compound is known by several names in scientific literature and chemical databases.

Table 1: Synonyms and Alternative Names

| Type | Name/Identifier |

| IUPAC Name | This compound[1] |

| Systematic Name | Benzenebutanoic acid, 4-fluoro-α,γ-dioxo-, ethyl ester[2] |

| CAS Number | 31686-94-9[1][2] |

| PubChem CID | 596593[1] |

| Common Synonyms | ethyl 3-(4-fluorobenzoyl)pyruvate[1] |

| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutyrate[1] | |

| 4-(4-Fluorophenyl)-2,4-dioxobutanoic acid ethyl ester[1] | |

| ETHYL-4-(4-FLOURO PHENYL)-2,4-DI OXO BUTANOATE[2] |

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for this compound, compiled from various sources.

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁FO₄ | [1][2] |

| Molecular Weight | 238.21 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 46-48 °C | N/A |

| Boiling Point (Predicted) | 360.9 ± 22.0 °C | [2] |

| Density (Predicted) | 1.241 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 6.00 ± 0.25 | [2] |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 1.40 (t, J = 7.2 Hz, 3H, CH₃), 4.39 (q, J = 7.2 Hz, 2H, CH₂), 7.04 (s, 1H, CH), 7.19 (t, J = 8.4, Hz, 2H, Ar-H), 8.04 (dd, J = 8.4, 4.8 Hz, 2H, Ar-H) | N/A |

| ¹³C NMR | Data available on SpectraBase | [1] |

| IR (KBr) ν (cm⁻¹) | 3107, 2995, 2971, 2908, 1732, 1600, 1509 | N/A |

| Mass Spectrometry (GC-MS) | Data available from NIST Mass Spectrometry Data Center | [1] |

Note: The compound exists in tautomeric forms, and the reported spectroscopic data may reflect the more stable enol form, "Ethyl-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate".

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Objective: To synthesize this compound via Claisen condensation.

Materials:

-

Diethyl oxalate

-

4'-Fluoroacetophenone

-

Sodium metal

-

Anhydrous ethanol

-

Dichloromethane

-

Sulfuric acid (dilute)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in anhydrous ethanol (10 mL) under an inert atmosphere.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add the freshly prepared sodium ethoxide solution.

-

Addition of Reactants: A mixture of diethyl oxalate (10 mmol) and 4'-fluoroacetophenone (10 mmol) is added dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction: The reaction mixture is stirred overnight at room temperature.

-

Heating: The mixture is then heated at 80 °C for 30 minutes.

-

Work-up: After cooling to room temperature, the reaction mixture is acidified with dilute sulfuric acid to a pH of 2. The aqueous layer is extracted with dichloromethane.

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is recrystallized from ethanol to yield pure this compound.

Caption: Workflow for the Src kinase inhibition assay.

Biological Activity and Signaling Pathway

This compound and its derivatives have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular signaling pathways regulating cell proliferation, survival, migration, and angiogenesis. Dysregulation of Src activity is frequently observed in various cancers, making it an attractive target for cancer therapy.

Mechanism of Action: As a Src kinase inhibitor, this compound is believed to compete with ATP for binding to the kinase domain of Src. This prevents the autophosphorylation of Src and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the signaling cascade.

Src Kinase Signaling Pathway and Point of Inhibition:

Caption: Simplified Src kinase signaling pathway and the inhibitory action of the compound.

Conclusion

This compound is a compound with established synthetic accessibility and demonstrated potential as a Src kinase inhibitor. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring its therapeutic applications and for the design of novel derivatives with enhanced potency and selectivity. Further investigation into its detailed mechanism of action, pharmacokinetic properties, and in vivo efficacy is warranted to fully elucidate its potential in oncology and other relevant disease areas.

References

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a synthetic organic compound with demonstrated potential as a Src kinase inhibitor. This document details the initial discovery and synthesis of the compound, its physicochemical properties, and the experimental protocols for its preparation and biological evaluation. Furthermore, it elucidates the compound's proposed mechanism of action through the inhibition of the Src signaling pathway, a critical regulator of cellular processes frequently dysregulated in cancer. All quantitative data is presented in structured tables for clarity, and key experimental and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction and Historical Context

This compound, with the CAS Number 31686-94-9, belongs to the class of ethyl 2,4-dioxo-4-arylbutanoate derivatives.[1][2] While the specific historical timeline of its discovery is not extensively documented in early literature, the first notable public synthesis and characterization of this compound appeared in a 2015 study by Akbarzadeh et al.[3] This research focused on the synthesis of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives and their evaluation as potential inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in various cancers.[3][4]

The synthesis of β-keto esters and β-diketones, the core structural motifs of this compound, has a rich history rooted in the Claisen condensation reaction, first described by Rainer Ludwig Claisen in 1887.[5][6] This carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base has been a cornerstone of organic synthesis for over a century.[5][7] The synthesis of this compound and its analogs represents a modern application of these fundamental principles in the quest for novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁FO₄ | [1] |

| Molecular Weight | 238.21 g/mol | [1] |

| CAS Number | 31686-94-9 | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | ethyl 3-(4-fluorobenzoyl)pyruvate, Ethyl 4-[4-fluorophenyl]-2,4-dioxobutyrate | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | 46-48 °C | [3] |

Synthesis and Experimental Protocols

The primary reported synthesis of this compound is achieved through a Claisen condensation reaction.[4]

Primary Synthesis: Claisen Condensation

The synthesis involves the reaction of a substituted acetophenone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide.[4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from the method described by Akbarzadeh et al. (2015).[3]

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (10 mmol) in dry ethanol (10 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add a mixture of 4'-fluoroacetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise with continuous stirring.

-

Reaction Conditions: Stir the reaction mixture overnight at room temperature. Following this, heat the mixture at 80°C for 30 minutes.

-

Work-up: Cool the reaction mixture and acidify it with sulfuric acid to a pH of 2. Extract the product with dichloromethane.

-

Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from ethanol.

Alternative Synthetic Strategies

While a specific alternative synthesis for this compound is not prominently reported, general methods for the synthesis of β-keto esters could be adapted. These include:

-

Carboxylation of Ketone Enolates: This method involves the reaction of the enolate of 4'-fluoroacetophenone with a source of carbon dioxide or carbon monoxide, though this can present challenges with regioselectivity and yield.[8]

-

Reaction with Ethyl Chloroformate: Ketones can be reacted with ethyl chloroformate in the presence of a suitable base to yield β-keto esters.[8]

Biological Activity and Mechanism of Action

This compound has been identified as a moderate inhibitor of Src kinase.[4]

Src Kinase and its Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating various cellular processes, including proliferation, differentiation, migration, and survival.[9][10] Dysregulation of Src activity is frequently observed in various cancers, making it a significant target for therapeutic intervention.[11]

The Src signaling pathway is a complex network of interactions. Upon activation by various stimuli such as growth factors or integrin signaling, Src phosphorylates a multitude of downstream substrates.[12][13] This initiates a cascade of events that can lead to cancer progression through pathways like Ras-MAPK and PI3K-Akt.[9]

References

- 1. This compound | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31686-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors [jsciences.ut.ac.ir]

- 4. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. fiveable.me [fiveable.me]

- 8. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are SRC inhibitors and how do they work? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate, a β-diketo ester, presents a compelling scaffold for chemical and biological exploration. This document outlines promising research avenues for this compound, focusing on its potential as a modulator of critical enzymatic pathways implicated in cancer and viral infections. We delve into its documented activity as a Src kinase inhibitor and its prospective role as an inhibitor of HIV-1 integrase, providing a foundation for future drug discovery and development efforts. This guide includes detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways and experimental workflows to facilitate further investigation.

Introduction

This compound is a small molecule belonging to the class of 4-aryl-2,4-dioxobutanoic acid esters.[1] Its chemical structure, characterized by a β-diketo moiety and a fluorophenyl group, makes it an attractive candidate for targeting enzymatic active sites, particularly those involving metal cofactors. The presence of the fluorine atom can enhance metabolic stability and binding affinity. This guide explores two primary areas of potential therapeutic application for this compound: oncology, through the inhibition of Src kinase, and virology, by targeting HIV-1 integrase.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁FO₄ | [1] |

| Molecular Weight | 238.21 g/mol | [1] |

| CAS Number | 31686-94-9 | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Predicted Boiling Point | 360.9 ± 22.0 °C | [2] |

| Predicted Density | 1.241 ± 0.06 g/cm³ | [2] |

| Predicted pKa | 6.00 ± 0.25 | [2] |

Synthesis

The synthesis of this compound is typically achieved through a Claisen condensation reaction.[3][4] This method involves the reaction of an appropriate acetophenone with an oxalate ester in the presence of a strong base.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from the general synthesis of ethyl 2,4-dioxo-4-arylbutanoates.

Materials:

-

4'-Fluoroacetophenone

-

Diethyl oxalate

-

Sodium ethoxide (NaOEt) or Sodium metal

-

Anhydrous ethanol

-

Dichloromethane

-

Sulfuric acid (dilute)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Freshly prepare sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

-

To a stirred solution of the prepared sodium ethoxide in anhydrous ethanol, add a mixture of 4'-fluoroacetophenone and diethyl oxalate dropwise at room temperature.

-

Stir the reaction mixture overnight at room temperature.

-

Following the overnight stirring, heat the reaction mixture at 80°C for 30 minutes.

-

Cool the mixture and then acidify it to a pH of 2 using dilute sulfuric acid.

-

Extract the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Potential Research Area 1: Src Kinase Inhibition

The Src family of protein tyrosine kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular signaling pathways, including those regulating cell proliferation, survival, migration, and angiogenesis.[5][6] Aberrant activation of Src kinase is frequently observed in various cancers, making it a validated target for anticancer drug development.

Biological Activity

Derivatives of ethyl 2,4-dioxo-4-arylbutanoate have been synthesized and evaluated for their Src Kinase inhibitory activity. All tested compounds in this class exhibited moderate activity.

| Compound | Target | IC₅₀ (µM) | Reference |

| This compound | Src Kinase | 90.3 |

Signaling Pathway

The activation of Src kinase initiates a cascade of downstream signaling events. A simplified representation of the Src signaling pathway is depicted below.

References

- 1. This compound | C12H11FO4 | CID 596593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 31686-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. xcessbio.com [xcessbio.com]

An In-depth Technical Guide to the Thermogravimetric Analysis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate

Audience: Researchers, scientists, and drug development professionals.